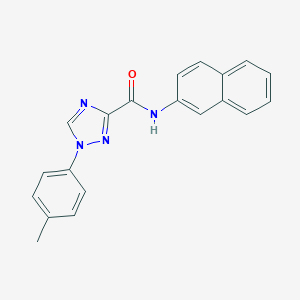
N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide, also known as BIRB 796, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It was initially developed as a potential treatment for inflammatory diseases such as rheumatoid arthritis, but its application has expanded to other fields of research.
Mécanisme D'action
N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 specifically targets the alpha and beta isoforms of p38 MAPK, which are involved in the regulation of inflammatory responses and stress signaling pathways. By inhibiting the activity of p38 MAPK, N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 reduces the production of pro-inflammatory cytokines and chemokines, as well as the activation of transcription factors such as NF-kappaB and AP-1. This leads to a decrease in inflammation and an improvement in disease symptoms.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 inhibits the production of pro-inflammatory cytokines such as TNF-alpha, IL-1beta, and IL-6, as well as the expression of adhesion molecules such as ICAM-1 and VCAM-1. In addition, N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 has been shown to inhibit the activation of neutrophils and monocytes, which play a key role in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 in lab experiments is its specificity for p38 MAPK, which allows for the precise modulation of inflammatory responses. In addition, N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 has a relatively low toxicity profile, making it a safe and effective tool for studying the role of p38 MAPK in disease pathogenesis. However, one limitation of using N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796. One area of research is the development of more potent and selective inhibitors of p38 MAPK, which could have greater therapeutic potential. Another direction is the investigation of the role of p38 MAPK in other diseases, such as Alzheimer's disease and Parkinson's disease, where inflammation is also a key factor. Finally, the use of N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 in combination with other therapies, such as immunotherapy or chemotherapy, could lead to improved treatment outcomes in cancer patients.
Conclusion
In conclusion, N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 is a small molecule inhibitor of p38 MAPK that has shown great promise as a therapeutic agent for inflammatory diseases and cancer. Its specificity for p38 MAPK allows for the precise modulation of inflammatory responses, and its low toxicity profile makes it a safe and effective tool for studying disease pathogenesis. While there are limitations to its use, such as low solubility, the future directions for the study of N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 are promising and could lead to improved treatment options for a variety of diseases.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 involves the reaction of 4-chloroaniline with 1H-pyrazole-1-carboxylic acid, followed by the reaction with benzoyl chloride. The final product is obtained after purification through recrystallization. The yield of the synthesis is approximately 60%, and the purity can be determined by high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 has been extensively studied as a potential therapeutic agent for various diseases. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, psoriasis, and Crohn's disease. In addition, N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide 796 has been investigated for its potential use in cancer therapy, as p38 MAPK has been implicated in tumor development and progression.
Propriétés
Nom du produit |
N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide |
|---|---|
Formule moléculaire |
C16H12ClN3O |
Poids moléculaire |
297.74 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-4-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C16H12ClN3O/c17-13-4-6-14(7-5-13)19-16(21)12-2-8-15(9-3-12)20-11-1-10-18-20/h1-11H,(H,19,21) |
Clé InChI |
BQZHNPUWKXKFQY-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278867.png)

![1-(4-chlorophenyl)-N-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278870.png)
![methyl 2-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278871.png)


![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278878.png)
![1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278880.png)


